4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a synthetic, membrane-impermeant disulfonic stilbene derivative widely employed as a research tool in cellular biology, biochemistry, and physiology. [, ] It functions as a potent and relatively specific inhibitor of anion transport proteins, particularly those involved in the exchange and transport of chloride and bicarbonate ions across cell membranes. [, ]
Dids falls under the category of synthetic organic compounds. It is classified as an aromatic compound due to its structure, which includes a benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for Dids is 5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzene-1-sulfonic acid . The compound has a CAS Registry Number of 53005-05-3, which is used for its identification in chemical databases.
The synthesis of Dids typically involves the reaction of isothiocyanates with appropriate sulfonic acids. The process can be outlined as follows:
The technical details surrounding the synthesis may vary based on the specific method adopted, but they generally emphasize the importance of reaction conditions and purification steps to achieve high-quality Dids .
Dids exhibits a complex molecular structure characterized by multiple functional groups:
The molecular formula of Dids is , and it has a molecular weight of approximately 378.43 g/mol. Structural representations can be visualized using various chemical drawing software, which depict both the (E) and (Z) forms that exist in literature .
Dids participates in various chemical reactions due to its functional groups:
The detailed mechanisms of these reactions often involve kinetic studies to determine the rates at which Dids interacts with biological targets .
The mechanism by which Dids exerts its effects involves:
Research indicates that the binding affinity and inhibitory potency can vary based on structural modifications of Dids, highlighting its potential for therapeutic applications .
Dids has several applications in scientific research:
DIDS (4,4′-Diisothiocyanostilbene-2,2′-disulfonic acid) binds directly to the RAD51 recombinase, a core eukaryotic protein essential for homologous recombination (HR)-mediated DNA repair. Surface plasmon resonance (SPR) analyses reveal high-affinity binding with a dissociation constant (Kd) of ~2 μM, indicating robust molecular recognition [1] [4]. This interaction occurs near RAD51’s DNA-binding domains, specifically involving residues critical for nucleotide coordination. DIDS binding elevates RAD51’s intrinsic ATPase activity by >2-fold even in the absence of DNA substrates, suggesting allosteric modulation of its catalytic site [1]. This hyperactivity reflects a misfolded conformation that compromises functional filament assembly. Mutagenesis studies further confirm that DIDS targets conserved regions within RAD51’s ATPase core, disrupting energy-dependent recombination steps [4].
Table 1: Biophysical and Functional Parameters of DIDS-RAD51 Interaction
Parameter | Value | Method | Functional Consequence |
---|---|---|---|
Binding affinity (Kd) | 2 μM | Surface plasmon resonance | Direct inhibition of DNA binding |
ATPase activation | >2-fold increase | Malachite green assay | Energetic uncoupling of RAD51 |
IC50 in strand exchange | 1–10 μM | ϕX174-based assay | Complete HR suppression at 10 μM |
DNA binding inhibition | >80% | Gel mobility shift assay | Displacement of ssDNA/dsDNA substrates |
DIDS acts as a competitive inhibitor by sterically blocking RAD51’s DNA-binding interfaces. Gel mobility shift assays demonstrate that pre-incubation with DIDS reduces RAD51’s affinity for both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) by >80% [1] [4]. This occurs because DIDS occupies the L1 and L2 DNA-binding loops of RAD51—regions essential for nucleotide contacts during filament nucleation. Kinetic analyses show that DIDS outcompetes DNA substrates at equimolar concentrations (6 μM RAD51), effectively preventing nucleoprotein filament formation [1]. Notably, DIDS’s inhibitory effect is reversible upon removal, confirming its mechanism as a direct competitor rather than a denaturant. The compound’s isothiocyanate groups enable covalent modifications under physiological conditions, enhancing its residence time on RAD51 [4].
RAD51 forms helical filaments on ssDNA during HR initiation—a process structurally disrupted by DIDS. Biochemical and structural data indicate DIDS binding:
Table 2: Structural Consequences of DIDS Binding on RAD51
RAD51 Functional Domain | Effect of DIDS | Downstream Consequence |
---|---|---|
L1/L2 DNA-binding loops | Steric obstruction | Impaired ssDNA/dsDNA recognition |
ATPase core | Hyperactivation without DNA | Energetic uncoupling |
Protomer interface | Destabilization of oligomer contacts | Failed filament nucleation |
Nucleotide coordination site | Misfolded catalytic pocket | Non-processive strand exchange |
Cryo-electron microscopy reconstructions reveal that DIDS-bound RAD51 filaments exhibit irregular pitch and discontinuous ssDNA contacts, rendering them incapable of homology search or strand invasion [4].
DIDS selectively cripples RAD51-dependent HR pathways while leaving non-homologous end joining (NHEJ) intact. In vitro assays using plasmid-based repair models show:
Notably, DIDS exacerbates genomic instability in RAD51-overexpressing tumors—a hallmark of chemoresistance. In chronic lymphocytic leukemia (CLL) models with aberrant activation-induced cytidine deaminase (AID) expression, DIDS induces synthetic lethality by blocking RAD51’s repair of AID-generated double-strand breaks [4]. This validates DIDS as a mechanistic tool to probe HR-deficient states and a prototype for RAD51-targeted anticancer agents.
Table 3: Functional Impact of DIDS on DNA Repair Pathways
Repair Pathway | DIDS Sensitivity | Molecular Evidence |
---|---|---|
Homologous recombination | High inhibition | Suppressed D-loop/strand exchange (IC50 1–10 μM) |
Non-homologous end joining | No effect | Unaltered repair kinetics in B. subtilis NHEJ mutants [6] |
Fanconi anemia (ICL repair) | Moderate inhibition | Synergy with crosslinking agents via RAD51 disruption |
Replication fork protection | High inhibition | Nascent DNA degradation due to failed RAD51 loading [7] |
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